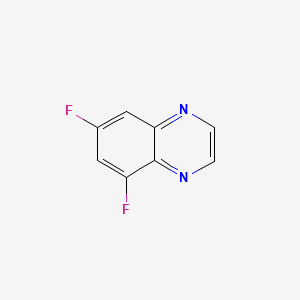

5,7-Difluoroquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Difluoroquinoxaline is a chemical compound with the molecular formula C8H4F2N2 . It has a molecular weight of 166.13 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of molecules with 6,7-difluoroquinoxaline units involves the use of thiophene as the electron-donating end group . The organic low band gap molecules with 6,7-difluoroquinoxaline and thiophene units were synthesized using Stille coupling .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H . The InChI key is KCQXTFQKUGVUJI-UHFFFAOYSA-N .Scientific Research Applications

Antidepressant Drug Development : 5,7-Difluoroquinoxaline derivatives have been investigated in the context of antidepressant drugs like fluoxetine, a selective serotonin uptake inhibitor. The research highlighted the drug's effectiveness in depression and obsessive-compulsive disorders, suggesting potential applications of this compound derivatives in similar domains (Wong, Bymaster, & Engleman, 1995).

Antibacterial Properties : Synthesized derivatives of this compound, particularly N-piperazinyl quinolone derivatives, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in treating various infectious diseases (Mirzaei & Foroumadi, 2000).

Development of New Antibacterial Agents : A study synthesized a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoroquinolines, demonstrating improved antibacterial properties. These compounds, including sparfloxacin, show promise as new antibacterial agents with enhanced potency (Miyamoto et al., 1990).

Synthesis of Heterocyclic and Aryl Moieties : this compound has been used in the synthesis of various heterocyclic and aryl compounds, indicating its role in organic synthesis and potential pharmaceutical applications (Azev et al., 2013).

Development of Fluorinated Derivatives for Biomedical Applications : The synthesis of new fluorine-containing derivatives of quinoxaline and related compounds has been researched, highlighting the potential for biomedical applications, including in the development of novel drugs (Chupakhin et al., 1999).

Mechanism of Action

Target of Action

5,7-Difluoroquinoxaline is a type of quinoxaline derivative. Quinoxaline derivatives have been reported as a new type of tubulin polymerization inhibitor . Tubulins are the main components of the cytoskeleton and consist of α- and β-tubulin proteins, which play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins can be considered as the primary targets of this compound.

Mode of Action

The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When the dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . As a tubulin polymerization inhibitor, this compound likely interacts with tubulin proteins, disrupting the balance of polymerization and depolymerization, and thus inhibiting cell division.

Biochemical Pathways

Given its role as a tubulin polymerization inhibitor, it is likely that it affects the pathways related to cell division and cytoskeleton formation

Pharmacokinetics

The pharmacokinetics of quinoxaline derivatives are generally influenced by their chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

The primary result of this compound’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for the development of anticancer drugs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of difluoroquinoxaline-based copolymers in solar cells was found to be influenced by molecular ordering and orientation . .

properties

IUPAC Name |

5,7-difluoroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXTFQKUGVUJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681997 |

Source

|

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-81-4 |

Source

|

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)